REACTION_SMILES
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[CH3:16][O:17][C:18]([c:19]1[cH:20][cH:21][c:22]([Br:25])[cH:23][cH:24]1)=[O:26].[CH3:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1.[K+:13].[K+:14].[K+:15].[NH2:1][c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1.[O-:35][C:36]([CH3:37])=[O:38].[O-:39][C:40]([CH3:41])=[O:42].[P:8]([O-:9])([O-:10])([O-:11])=[O:12].[Pd+2:34]>>[NH:1]([c:2]1[cH:3][cH:4][cH:5][cH:6][cH:7]1)[c:22]1[cH:21][cH:20][c:19]([C:18]([O:17][CH3:16])=[O:26])[cH:24][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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CC(=O)[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
O=P([O-])([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Nc2ccccc2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |